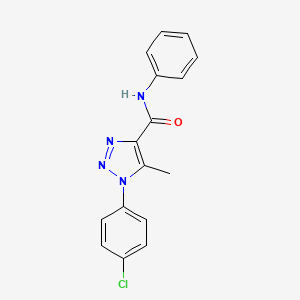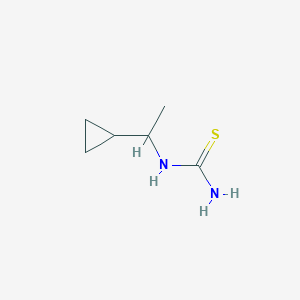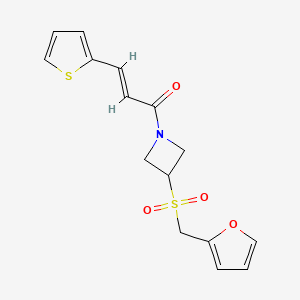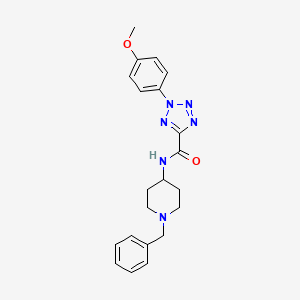
4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinoline derivative with a piperazine group attached. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, quinoline derivatives can be synthesized through various methods such as the Skraup synthesis, Doebner reaction, and Combes quinoline synthesis . Piperazine derivatives can be synthesized through the reaction of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, it’s likely that this compound would be a solid at room temperature. It would likely be soluble in water and have a high melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Large-Scale Synthesis: A study presented a practical approach for the large-scale synthesis of related quinoline derivatives, highlighting efficient methods feasible for pharmaceutical manufacturing (Bänziger et al., 2000).
- Anticancer Activity: Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinoline derivatives, showed potent cytotoxic activities against various cancer cell lines, indicating the potential of quinoline derivatives in cancer treatment (Deady et al., 2003).
- Fluorophores in Biochemistry: Quinoline derivatives are acknowledged as efficient fluorophores widely used in biochemistry and medicine for studying biological systems, indicating their utility in scientific research involving fluorescence-based techniques (Aleksanyan & Hambardzumyan, 2013).
Biological Activities
- Antitumor and Antimicrobial Properties: A study on novel 6,7-dimethoxyquinazoline derivatives, which are structurally related to quinoline derivatives, demonstrated significant anticancer and antimicrobial activities, suggesting the broad biological applications of these compounds (Kassab et al., 2016).
- Histamine H4 Receptor Inverse Agonists: Discovery and optimization of quinazoline-containing compounds for targeting the histamine H4 receptor, resulting in potent inverse agonists with potential anti-inflammatory properties in vivo (Smits et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-5-27-10-12-28(13-11-27)24-19-14-22(30-3)23(31-4)15-21(19)26-16-20(24)25(29)18-8-6-17(2)7-9-18;/h6-9,14-16H,5,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDADWRUNKQDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2586241.png)





![2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2586249.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)
![2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile](/img/structure/B2586252.png)